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molecular formula C10H19NO4 B2412464 Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate CAS No. 119740-95-3

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Cat. No. B2412464
M. Wt: 217.265
InChI Key: QAIYFGAVROBBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933232B2

Procedure details

To a solution of 3-(tert-butoxycarbonyl(methyl)amino)propanoic acid (7.0 g, 0.032 mol) and K2CO3 (13.3 g, 0.096 mol) in DMF (100 mL) was added MeI (9.0 g, 0.064 mol) at rt. The resultant solution was stirred at rt for 3 hrs. The reaction mixture was quenched with ice water and extracted with ethyl acetate (2×). The combined organic layer was dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (gradient elution 0%-10% EtOAc/petroleum ether) to afford methyl 3-(tert-butoxycarbonyl(methyl)amino)propanoate (6.9 g, 92%) as a white solid. ESI-MS (EI+, m/z): 118 [M−100+H]+.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH3:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:15]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C>[C:1]([O:5][C:6]([N:8]([CH3:14])[CH2:9][CH2:10][C:11]([O:13][CH3:15])=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCC(=O)O)C
Name
Quantity
13.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
9 g
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (gradient elution 0%-10% EtOAc/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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